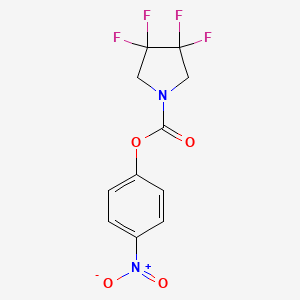![molecular formula C11H16N2O4S B14191431 N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide CAS No. 919996-83-1](/img/structure/B14191431.png)
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxy group, a sulfamoyl group, and a phenylethyl group attached to a propanamide backbone. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide typically involves the reaction of 3-chloropropanamide with N-hydroxy-2-phenylethylsulfamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxo-3-[(2-phenylethyl)sulfamoyl]propanamide.
Reduction: Formation of N-hydroxy-3-[(2-phenylethyl)amino]propanamide.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
科学的研究の応用
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
作用機序
The mechanism of action of N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfamoyl group can interact with enzyme active sites, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, contributing to its overall biological activity.
類似化合物との比較
N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide can be compared with other similar compounds, such as:
N-Hydroxy-3-[(2-phenylethyl)amino]propanamide: Similar structure but with an amino group instead of a sulfamoyl group, leading to different reactivity and biological activity.
N-Hydroxy-3-[(2-phenylethyl)carbamoyl]propanamide: Contains a carbamoyl group, which may alter its chemical properties and interactions with biological targets.
特性
CAS番号 |
919996-83-1 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
N-hydroxy-3-(2-phenylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C11H16N2O4S/c14-11(13-15)7-9-18(16,17)12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14) |
InChIキー |
XZZSUHFOHOMGAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
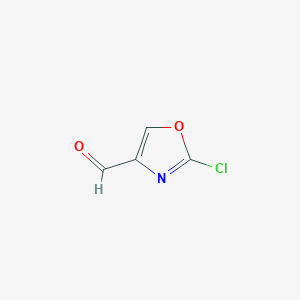
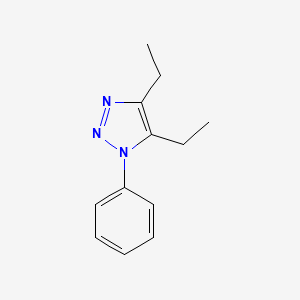
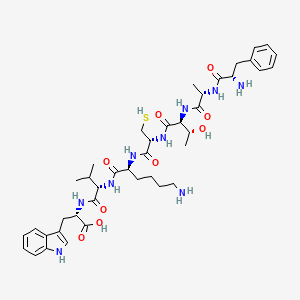
![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
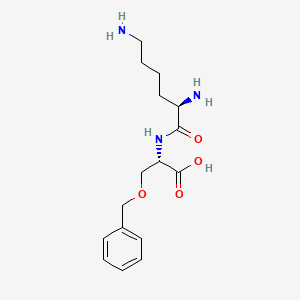
![4-[(Pyridin-4-yl)methoxy]butan-1-ol](/img/structure/B14191420.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
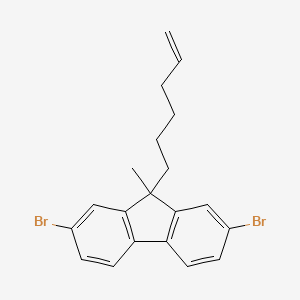
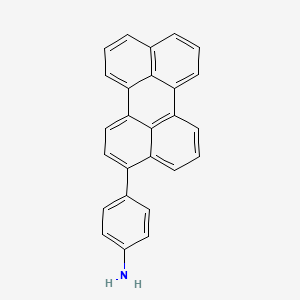
![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
